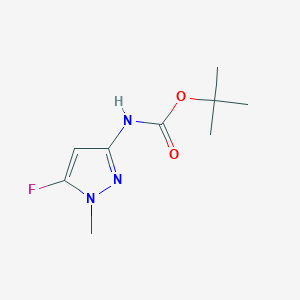
tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a pyrazole ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-fluoro-1-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development .
Medicine: Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for large-scale production .
Mechanism of Action
The mechanism of action of tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl (5-chloro-1H-pyrazol-3-yl)carbamate
- tert-Butyl (5-bromo-1H-pyrazol-3-yl)carbamate
- tert-Butyl (5-iodo-1H-pyrazol-3-yl)carbamate
Comparison:
- Uniqueness: The presence of the fluorine atom in tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts.
- Reactivity: Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in medicinal applications .
Properties
Molecular Formula |
C9H14FN3O2 |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-1-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H14FN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,1-4H3,(H,11,12,14) |
InChI Key |
YYDNPGOLBQIVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


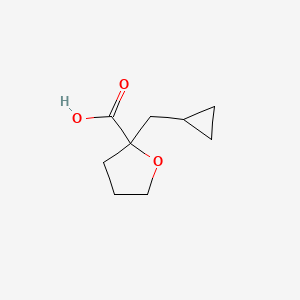
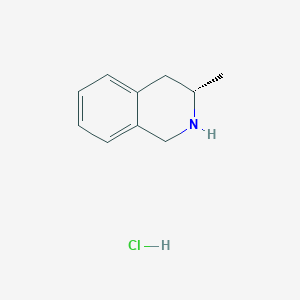
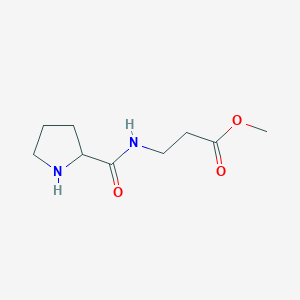
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
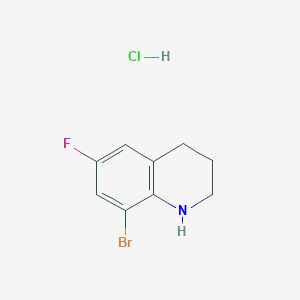
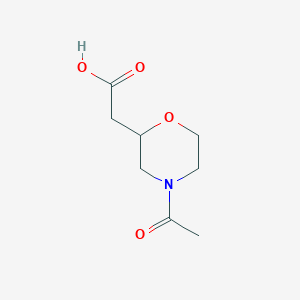

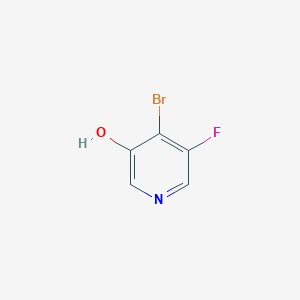
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
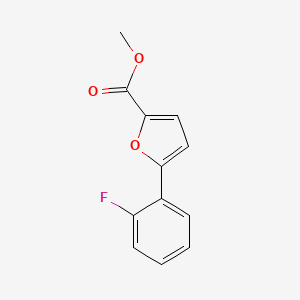
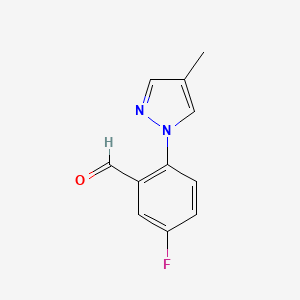
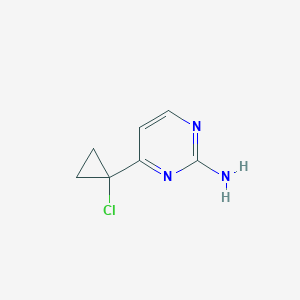
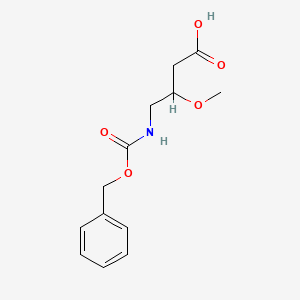
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
